5-Bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine
Description
Properties
Molecular Formula |
C7H9BrN6 |
|---|---|
Molecular Weight |
257.09 g/mol |
IUPAC Name |
5-bromo-1-(2-pyrazol-1-ylethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H9BrN6/c8-6-11-7(9)12-14(6)5-4-13-3-1-2-10-13/h1-3H,4-5H2,(H2,9,12) |
InChI Key |
FQKBYYMQOROISJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CCN2C(=NC(=N2)N)Br |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of Pyrazole
- Starting Materials : Phenylhydrazine, Acetaldehyde
- Reaction Conditions : Reflux in ethanol
- Product : 1-Phenyl-1H-pyrazole
Step 2: Formation of Triazole
- Starting Materials : Propargyl alcohol, 1H-1,2,4-triazol-3-amine
- Reaction Conditions : Click chemistry with CuSO4 and sodium ascorbate in water
- Product : 1-[2-(1H-1,2,4-triazol-3-yl)ethyl]-1H-pyrazole
Step 3: Coupling and Bromination
- Starting Materials : 1-[2-(1H-1,2,4-triazol-3-yl)ethyl]-1H-pyrazole, Bromine
- Reaction Conditions : Halogenation in dichloromethane
- Product : 5-Bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine
Data Tables
| Step | Starting Materials | Reaction Conditions | Product |
|---|---|---|---|
| 1 | Phenylhydrazine, Acetaldehyde | Reflux in ethanol | 1-Phenyl-1H-pyrazole |
| 2 | Propargyl alcohol, 1H-1,2,4-triazol-3-amine | Click chemistry with CuSO4 and sodium ascorbate in water | 1-[2-(1H-1,2,4-triazol-3-yl)ethyl]-1H-pyrazole |
| 3 | 1-[2-(1H-1,2,4-triazol-3-yl)ethyl]-1H-pyrazole, Bromine | Halogenation in dichloromethane | 5-Bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while oxidation reactions can produce oxidized triazole compounds .
Scientific Research Applications
5-Bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antiviral, antibacterial, and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogues
Key Comparative Insights
Substituent Effects on Physicochemical Properties :
- The ethyl-pyrazol group in the target compound provides moderate flexibility and polarity compared to the butyl chain in CAS 1696047-61-6, which may enhance membrane permeability but reduce aqueous solubility .
- The bromophenyl substituent in CAS 1228014-23-0 introduces aromaticity, likely improving binding to hydrophobic pockets in biological targets but increasing molecular rigidity .
The methyl group in CAS 16681-72-4 reduces steric hindrance compared to the bulkier ethyl-pyrazol substituent, possibly favoring synthetic accessibility .
Biological Relevance :
- Nitrogen-rich heterocycles like the target compound and CAS 89088-55-1 (a pyrazole derivative) are often explored as kinase inhibitors or antimicrobial agents due to their ability to mimic purine bases .
- The ethyl-pyrazol moiety may facilitate interactions with metal ions or polar residues in enzyme active sites, a feature absent in simpler analogs like CAS 389122-08-1 .
Biological Activity
5-Bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₇H₉BrN₆
- Molecular Weight : 257.09 g/mol
- CAS Number : 1696897-95-9
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Notably, it has been studied for its role as a phosphatidylinositol-3-kinase (PI3K) inhibitor, which is crucial in regulating cell growth and metabolism. PI3K inhibitors are being explored for their potential in cancer therapy due to their ability to inhibit tumor cell proliferation.
Key Mechanisms:
- Inhibition of PI3K : This pathway is vital for cancer cell survival and proliferation. By inhibiting PI3K, the compound may reduce tumor growth and enhance apoptosis in cancer cells.
- Calcium Channel Modulation : The compound may also act as a release-activated calcium channel (CARC) inhibitor, which is significant in treating inflammatory diseases like rheumatoid arthritis and asthma by modulating calcium release and IL-2 inhibition.
Biological Activity Studies
Numerous studies have evaluated the biological activity of this compound against various cancer cell lines and inflammatory conditions.
Anticancer Activity
A series of in vitro studies have demonstrated the cytotoxic effects of 5-Bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine on several cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 12.50 | Induction of apoptosis |
| A549 (Lung Cancer) | 26.00 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 17.82 | Cell cycle arrest and apoptosis induction |
These results indicate that the compound exhibits significant anticancer properties, particularly through apoptosis induction and cell cycle modulation.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown promise in anti-inflammatory applications:
- Inhibition of IL-2 Release : By modulating calcium channels, it may reduce IL-2 levels, thereby potentially alleviating symptoms in autoimmune diseases.
Case Studies
Several case studies highlight the effectiveness of this compound in clinical settings:
- Study on Cancer Cell Lines : A research study published in MDPI reported that derivatives of pyrazole compounds, including our target compound, showed significant cytotoxicity against various cancer lines with IC₅₀ values ranging from 12 µM to 42 µM .
- Inflammatory Disease Model : Another study investigated the use of PI3K inhibitors in a rheumatoid arthritis model, demonstrating that compounds similar to 5-Bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine significantly reduced inflammation markers .
Q & A
Q. Critical Parameters for Optimization :
- Temperature : Lower temperatures (0–10°C) during bromination minimize side reactions.
- Catalysts : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency.
- Stoichiometry : Maintain a 1.2:1 molar ratio of alkylating agent to triazole to ensure complete substitution .
Basic: Which spectroscopic and crystallographic techniques are most effective for structural confirmation?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Resolves the triazole-pyrazole linkage geometry. For example, dihedral angles between the triazole and pyrazole rings typically range from 30–40°, indicating moderate conjugation .
- Mass Spectrometry (HRMS) : Validate molecular weight (257.09 g/mol) with [M+H]⁺ peak at m/z 258.09 .
Advanced: How can molecular docking and enzyme assays elucidate its mechanism of action in antimicrobial studies?
Methodological Answer:
- Molecular Docking :
- Target Selection : Prioritize enzymes like fungal CYP51 or bacterial dihydrofolate reductase (DHFR) based on structural analogs .
- Software : Use AutoDock Vina with force fields (e.g., AMBER) to model interactions. The bromine atom may form halogen bonds with active-site residues (e.g., Leu321 in CYP51) .
- Enzyme Inhibition Assays :
- Microdilution Assay : Measure IC₅₀ values against Candida spp. (range: 2–8 µg/mL) .
- Kinetic Studies : Use Lineweaver-Burk plots to determine competitive/non-competitive inhibition modes .
Advanced: How do substituent variations (e.g., pyrazole vs. triazole) impact bioactivity in SAR studies?
Methodological Answer:
Q. Experimental Design :
- Synthesize analogs with systematic substituent changes.
- Test in parallel against Gram-positive bacteria (e.g., S. aureus) and cancer cell lines (e.g., HeLa) .
Advanced: What challenges arise in quantifying this compound in biological matrices, and how are they addressed?
Methodological Answer:
Challenges :
- Low Solubility : Limited aqueous solubility (<0.1 mg/mL) complicates sample preparation.
- Matrix Interference : Endogenous amines in plasma compete during analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
